6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
Overview
Description
6-(Diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a diphenylmethyl-substituted precursor with a tetramethyl-substituted pyridazine derivative can be carried out in the presence of a suitable catalyst and solvent to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction time, temperature, and solvent choice to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(Diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the compound’s oxidation state.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridazine derivatives with different functional groups .
Scientific Research Applications
6-(Diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Studies have shown that the compound can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR . Additionally, it may affect other pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities with 6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine.
Pyrimidine and Pyrazine Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit similar pharmacological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the diphenylmethyl group, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
6-benzhydryl-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-15-21-17(3)26(18(4)22(21)16(2)25-24-15)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRLFPYOMOPNEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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